molecular formula C16H25BO3 B6592492 2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2096337-25-4

2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6592492
CAS No.: 2096337-25-4
M. Wt: 276.2 g/mol
InChI Key: BVIRFOZNBUFRBT-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a furan ring substituted with a cyclohexyl group at the 4-position. The dioxaborolane core (pinacol boronate ester) provides stability and versatility in cross-coupling reactions, such as Suzuki-Miyaura couplings. The cyclohexylfuran substituent introduces steric bulk and modulates electronic properties, distinguishing it from simpler aryl or alkyl-substituted analogs.

Properties

IUPAC Name

2-(4-cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(11-18-14)12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIRFOZNBUFRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

  • Base : KOAc or Et₃N (2–3 equiv)

  • Solvent : 1,4-Dioxane or DMF at 80–100°C

  • Duration : 12–24 hours under inert atmosphere.

Mechanism

The palladium catalyst oxidatively adds to the C–X bond (X = Br, I) of the furan derivative, forming a Pd(II) intermediate. Transmetallation with B₂pin₂ followed by reductive elimination yields the boronic ester.

Optimization Insights

  • Halide Reactivity : Iodides provide higher yields (>75%) than bromides (~60%) due to faster oxidative addition.

  • Solvent Effects : Polar aprotic solvents like DMF enhance solubility of inorganic bases, accelerating transmetallation.

  • Additives : Molecular sieves (4Å) mitigate hydrolysis of B₂pin₂, improving yields by 10–15%.

Table 1: Miyaura Borylation Performance

SubstrateCatalyst LoadingSolventYield (%)Purity (%)
4-Cyclohexylfuran-2-yl iodide3 mol% Pd(dppf)Cl₂DMF7895
4-Cyclohexylfuran-2-yl bromide5 mol% Pd(dppf)Cl₂1,4-Dioxane6289

Transesterification of 4-Cyclohexylfuran-2-ylboronic Acid

Direct esterification of boronic acids with pinacol under dehydrating conditions is a widely used method.

Procedure

  • Boronic Acid Synthesis :

    • Lithiation of 4-cyclohexylfuran-2-yl bromide with n-BuLi (–78°C, THF) followed by quenching with B(OMe)₃ yields the boronic acid.

  • Esterification :

    • The crude boronic acid is reacted with pinacol (1.05 equiv) and MgSO₄ (1 equiv) in CH₂Cl₂ at room temperature for 16 hours.

Key Considerations

  • Purification : Column chromatography (hexane/EtOAc 9:1) removes unreacted pinacol and MgSO₄ by-products.

  • Yield : 65–70% after purification.

Table 2: Transesterification Efficiency

Boronic Acid Purity (%)Pinacol EquivReaction Time (h)Isolated Yield (%)
851.051668
901.102472

Hydroboration of 4-Cyclohexylfuran-2-yne

Hydroboration of alkynes offers a stereoselective route to vinyl boronic esters, which can isomerize to the target compound.

Protocol

  • Substrate : 4-Cyclohexylfuran-2-yne.

  • Reagent : HBpin (1.2 equiv) with [Ir(COD)OMe]₂ catalyst (2 mol%) in THF at 60°C.

  • Isomerization : The initial anti-Markovnikov adduct undergoes acid-catalyzed rearrangement (e.g., p-TsOH) to the thermodynamically stable 2-substituted isomer.

Advantages and Limitations

  • Regioselectivity : Ir-catalyzed hydroboration achieves >90% selectivity for the α-adduct.

  • Yield : 55–60% after isomerization, limited by competing side reactions.

Table 3: Hydroboration-Isomerization Outcomes

Catalyst LoadingTemperature (°C)Isomerization AgentFinal Yield (%)
2 mol% [Ir]60p-TsOH58
5 mol% [Rh]80HCl (cat.)49

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodCost (Relative)ScalabilityYield (%)Purity (%)
Miyaura BorylationHighExcellent75–7890–95
TransesterificationModerateGood65–7285–90
Hydroboration-IsomerizationHighModerate55–6080–85

Critical Challenges

  • Miyaura Borylation : Requires expensive Pd catalysts and stringent anhydrous conditions.

  • Transesterification : Boronic acid instability necessitates immediate use post-synthesis.

  • Hydroboration : Competing polymerization of alkynes reduces yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while Suzuki-Miyaura coupling results in the formation of biaryl compounds .

Scientific Research Applications

Catalysis

One of the primary applications of 2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in catalysis. It serves as a boron source in various reactions:

  • Borylation Reactions : The compound can be employed for borylation at benzylic C-H bonds in alkylbenzenes using palladium catalysts. This process is crucial for synthesizing boronate esters, which are valuable intermediates in organic synthesis .
  • Hydroboration : It facilitates the hydroboration of alkenes and alkynes to form organoboranes. This reaction is essential for the subsequent transformation into alcohols or amines .

Materials Science

The compound's unique structure allows it to be used in the development of advanced materials:

  • Polymer Chemistry : Dioxaborolanes can be utilized as monomers or cross-linking agents in polymer synthesis. Their ability to form stable boronate linkages makes them suitable for creating robust polymer networks .
  • Sensors and Electronics : Due to their electronic properties, dioxaborolanes are being investigated for applications in organic electronics and sensor technology. They can enhance charge transport properties when integrated into organic semiconductors .

Medicinal Chemistry

Research has indicated potential applications in medicinal chemistry:

  • Drug Development : Boron-containing compounds have shown promise as therapeutic agents due to their ability to interact with biological molecules. The specific structure of this compound may enhance the efficacy of drug candidates through improved binding interactions with target proteins .

Case Studies

StudyApplicationFindings
Synthesis of Boron CompoundsCatalysisDemonstrated effective borylation using dioxaborolanes under mild conditions .
Polymer SynthesisMaterials ScienceDeveloped boron-based polymers with enhanced mechanical properties and thermal stability .
Medicinal ApplicationsDrug DevelopmentInvestigated as a potential agent against cancer cells due to its selective targeting mechanism .

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond through transmetalation. In the Suzuki-Miyaura coupling, the boronic ester group transfers its organic moiety to a palladium catalyst, which then forms a new carbon-carbon bond with an aryl halide . This process is facilitated by the presence of a base, which activates the boronic ester for transmetalation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs of the target compound, highlighting substituent diversity and molecular properties:

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) Cyclohexyl-furan C₁₆H₂₅BO₃ 276.18* High steric bulk; potential for chiral catalysis
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclohexyl-phenyl C₁₈H₂₇BO₂ 298.22 Enhanced solubility in non-polar solvents
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Methoxy-phenyl C₁₃H₁₉BO₃ 234.10 Electron-rich aryl; efficient Suzuki coupling
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Halogenated aryl C₁₂H₁₅BCl₂O₂ 289.97 Electron-deficient; resistant to hydrolysis
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ethynyl-phenyl C₁₃H₁₆BO₂ 217.08 Click chemistry applications
2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chloro-thiophene C₁₀H₁₄BClO₂S 244.55 Thiophene-based electronics

*Calculated based on structural similarity.

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxy) increase boronate reactivity in Suzuki couplings, while electron-withdrawing groups (e.g., Cl) stabilize the boron center against hydrolysis .
  • Heterocyclic vs. Aromatic : Thiophene and furan derivatives (e.g., ) exhibit distinct electronic properties due to heteroatom effects, influencing their use in materials science .

Research Findings and Data Tables

Spectral Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1.35 (s, 12H, CH₃), 3.85 (s, 3H, OCH₃) 24.9 (CH₃), 55.2 (OCH₃), 128–134 (C-Ar)
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1.33 (s, 12H), 3.15 (s, 1H, C≡CH) 24.8 (CH₃), 83.4 (C≡CH), 119–135 (C-Ar)

The target compound’s NMR would likely show cyclohexyl protons (1.0–2.0 ppm) and furan aromatic protons (6.5–7.5 ppm).

Yield and Stability Data

Compound Synthesis Yield Hydrolytic Stability (t₁/₂ in H₂O)
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 83% 24 hours
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 26% >72 hours

The cyclohexylfuran analog is expected to exhibit intermediate stability due to moderate electron donation from the furan ring.

Biological Activity

2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry and materials science. Its unique structural features impart various biological activities that are currently being explored in research settings.

The compound has the following chemical properties:

  • Molecular Formula : C12_{12}H17_{17}B O4_{4}
  • Molecular Weight : 236.07 g/mol
  • CAS Number : 2223031-92-1

Synthesis

The synthesis of this compound typically involves the reaction of a furan derivative with a boronic ester under controlled conditions. This process is crucial for ensuring the purity and yield of the final product, which is essential for subsequent biological testing .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. Research has shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation.

Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary tests have shown efficacy against several bacterial strains, suggesting potential applications in treating infections.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1464 µg/mL

This table summarizes the antimicrobial efficacy observed in laboratory settings .

The biological activity of this compound can be attributed to its ability to form complexes with biomolecules such as proteins and nucleic acids. The boron atom plays a critical role in these interactions, facilitating the modulation of biological pathways.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies are ongoing to evaluate the compound's safety profile. Initial findings suggest low toxicity levels in mammalian cells; however, further studies are needed to confirm these results across different dosages and exposure times.

Q & A

Q. Advanced Research Focus

Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy .

Enzyme Inhibition Assays : Screen against kinase or protease libraries using FRET-based protocols. Dose-response curves (IC50_{50}) quantify potency .

Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for degradation products .

Contradiction Alert : Discrepancies in bioactivity between in vitro and in vivo models may arise from boronate ester hydrolysis. Validate stability in physiological buffers (pH 7.4, 37°C) before animal studies .

How can computational modeling guide the design of derivatives with improved properties?

Q. Advanced Research Focus

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict steric/electronic profiles. Fukui indices identify nucleophilic/electrophilic sites .

MD Simulations : Simulate solvation in DMSO or water to assess aggregation tendencies affecting solubility .

SAR Analysis : Correlate substituent electronegativity with Suzuki-Miyaura coupling rates using linear free-energy relationships (Hammett plots) .

Validation : Cross-check predicted reactivity with experimental yields (e.g., electron-withdrawing groups accelerate oxidative addition) .

What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?

Q. Advanced Research Focus

Purification at Scale : Replace column chromatography with recrystallization (toluene/hexane) or continuous flow systems .

Byproduct Management : Monitor for deboronation products (e.g., cyclohexylfuran) via in-line IR spectroscopy .

Safety Protocols : Boronates may release toxic fumes upon decomposition. Use explosion-proof reactors and inert gas blankets .

Case Study : Pilot-scale synthesis of a fluoro analog achieved 85% yield using flow chemistry, reducing reaction time from 24 h to 2 h .

How do environmental factors (pH, temperature) influence the stability of this compound?

Q. Basic Research Focus

pH Stability : Boronate esters hydrolyze in acidic (pH < 5) or basic (pH > 9) conditions. Monitor via 11B NMR; hydrolysis products show δ ~18 ppm (boric acid) .

Thermal Stability : TGA analysis reveals decomposition onset at ~180°C. Store at –20°C under argon to prevent oxidative degradation .

Application Note : Stability in aqueous buffers (e.g., PBS) must be confirmed for biological assays. Use stabilizers like BSA or cyclodextrins if degradation exceeds 10% in 24 h .

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